(S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine

Description

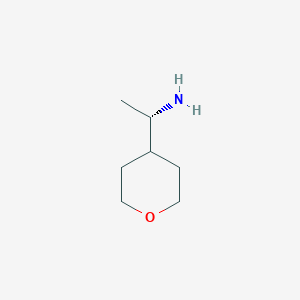

Structure

3D Structure

Propriétés

IUPAC Name |

(1S)-1-(oxan-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(8)7-2-4-9-5-3-7/h6-7H,2-5,8H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPAKQDIADKRAQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCOCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCOCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736244 | |

| Record name | (1S)-1-(Oxan-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269754-98-4 | |

| Record name | (1S)-1-(Oxan-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-(TETRAHYDRO-2H-PYRAN-4-YL)ETHANAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

(S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine CAS 1269754-98-4 properties

An In-Depth Technical Guide to (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine (CAS 1269754-98-4)

Introduction

(S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine is a chiral aliphatic amine featuring a saturated tetrahydropyran (THP) ring. This molecule has emerged as a valuable building block in modern medicinal chemistry and drug discovery. Its structure combines two key features highly sought after by development professionals: the stereospecificity conferred by the chiral amine and the favorable pharmacokinetic properties often associated with the THP moiety. The THP ring is a common bioisostere for more metabolically labile groups, often enhancing aqueous solubility, metabolic stability, and cell permeability while reducing off-target toxicities.

This guide provides a comprehensive technical overview of (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine, covering its physicochemical properties, plausible synthetic routes, applications in research, analytical characterization, and critical safety protocols. The content is tailored for researchers, scientists, and drug development professionals who utilize such building blocks to construct complex and novel bioactive molecules.

Physicochemical Properties and Identifiers

The fundamental properties of a chemical building block dictate its handling, reactivity, and suitability for various synthetic transformations. (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine is a liquid at room temperature, classified as a corrosive amine.[1][2] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1269754-98-4 | [1] |

| IUPAC Name | (1S)-1-(oxan-4-yl)ethanamine | [1] |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.203 g/mol | [1] |

| Physical State | Liquid | [1] |

| Purity | ≥97.0% (Typical) | [1] |

| Relative Density | 1.1 | [1] |

| Canonical SMILES | CC1CCOCC1 | [1] |

| InChI Key | WMPAKQDIADKRAQ-LURJTMIESA-N | [1] |

| MDL Number | MFCD19382427 | [1] |

Synthesis and Manufacturing Insights

While specific, proprietary synthesis routes for (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine are not publicly detailed, a logical and efficient pathway can be inferred from established chemical principles. The common and commercially available starting material for many such 4-substituted pyrans is Tetrahydro-4H-pyran-4-one .[3][4]

A plausible and industrially scalable approach involves a stereoselective reductive amination of this ketone. This method allows for the direct introduction of the amine and the creation of the chiral center in a controlled manner.

Conceptual Synthetic Workflow

The diagram below outlines a high-level, two-step conceptual pathway. The key is the use of a chiral auxiliary or a chiral catalyst during the reductive amination step to ensure the desired (S)-enantiomer is produced with high enantiomeric excess (e.e.).

Causality of Experimental Choices:

-

Starting Material: Tetrahydro-4H-pyran-4-one is selected due to its commercial availability and the ketone functionality, which is primed for amination reactions.[3]

-

Stereoselectivity: A chiral catalyst or auxiliary is essential. Without it, the reaction would produce a racemic mixture (a 50:50 mix of (S) and (R) enantiomers), defeating the purpose of creating a stereospecific building block.

-

Reduction: The choice of reducing agent is critical. Catalytic hydrogenation or hydride reagents like sodium cyanoborohydride are effective for converting the intermediate imine to the final amine under conditions that preserve the chiral center.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine lies in its role as a versatile chiral building block. The amine group serves as a reactive handle for conjugation to a wide variety of scaffolds, while the THP ring imparts beneficial physicochemical properties.

The Role of the Tetrahydropyran Moiety

The THP scaffold is a "privileged" structure in medicinal chemistry.[3] Its incorporation into a drug candidate can:

-

Enhance Solubility: The oxygen atom can act as a hydrogen bond acceptor, improving interaction with water.

-

Improve Metabolic Stability: The saturated heterocyclic ring is generally more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) compared to aromatic or linear alkyl groups.

-

Modulate Lipophilicity: It provides a way to optimize the lipophilicity (LogP) of a molecule, which is critical for balancing permeability and solubility.

Exemplary Application in Cannabinoid Receptor Agonists

Research into selective CB2 receptor agonists for treating inflammatory pain has utilized the closely related (tetrahydro-2H-pyran-4-yl)methylamine scaffold.[5] In a lead optimization campaign, this moiety was incorporated to develop GW842166X, a potent and selective CB2 agonist with an oral ED₅₀ of 0.1 mg/kg in a rat model of inflammatory pain.[5] This demonstrates the proven success of the THP-amine scaffold in generating clinical candidates.

Analytical Quality Control

Ensuring the identity, purity, and stereochemical integrity of the building block is paramount before its use in a multi-step synthesis. A failure at this stage can lead to significant loss of time and resources. The following protocols represent a self-validating system for quality control.

Analytical Workflow Overview

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google Patents [patents.google.com]

- 5. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

A Bioisosteric Replacement Strategy: Leveraging (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Bioisosterism in Medicinal Chemistry

In the intricate landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. A molecule's intrinsic potency against its biological target is merely the initial hurdle. The true litmus test lies in its pharmacokinetic and safety profiles—its absorption, distribution, metabolism, excretion (ADME), and toxicity. It is in this multidimensional optimization process that the concept of bioisosterism emerges as a cornerstone of rational drug design.[1][2] Bioisosterism, the strategic replacement of a functional group or moiety with another that retains similar biological activity while favorably modulating physicochemical properties, is a powerful tool for overcoming these developability obstacles.[2][3]

Saturated heterocyclic scaffolds, in particular, have gained prominence as versatile tools for bioisosteric replacement. Among these, the tetrahydropyran (THP) ring has distinguished itself as a valuable surrogate for commonly employed carbocyclic and heterocyclic systems, such as cyclohexane and piperidine.[4] This in-depth technical guide focuses on a specific, high-value building block that embodies the strategic advantages of the THP moiety: (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine . We will explore its physicochemical properties, the critical role of its stereochemistry, and its application as a bioisosteric replacement to enhance the developability of drug candidates. This guide will provide both the theoretical underpinnings and practical, field-proven insights into leveraging this building block for the creation of safer and more effective medicines.

Chapter 1: Physicochemical Profile and the Criticality of Stereochemistry

(S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine is a chiral primary amine that offers a unique combination of structural and electronic features. Its utility as a bioisostere is rooted in its distinct physicochemical properties, which can be strategically employed to address common liabilities in drug candidates.

| Property | Value/Description | Significance in Drug Design |

| Molecular Formula | C₇H₁₅NO | Provides a compact, low molecular weight building block. |

| Molecular Weight | 129.20 g/mol | Contributes minimally to molecular weight gain during lead optimization. |

| LogP (calculated) | ~0.9 | Offers a more hydrophilic alternative to lipophilic carbocycles like cyclohexane. |

| pKa (predicted) | ~10.2 | The basic amine allows for salt formation, potentially improving solubility and formulation options. |

| Hydrogen Bond Donors | 2 (amine) | The primary amine can engage in crucial hydrogen bonding interactions with the target protein. |

| Hydrogen Bond Acceptors | 1 (pyran oxygen) | The ether oxygen of the THP ring can form an additional hydrogen bond, a key advantage over carbocyclic analogues. |

The Imperative of the (S)-Configuration:

Chirality is a paramount consideration in drug design, as the three-dimensional arrangement of atoms dictates a molecule's interaction with its biological target.[5][6][7][8][9] The (S)-configuration of 1-(Tetrahydro-2H-pyran-4-YL)ethanamine is not an arbitrary feature; it is a specific stereoisomer that will exhibit a distinct pharmacological profile compared to its (R)-enantiomer or the racemic mixture.[6] Biological systems, being inherently chiral, often display a high degree of stereoselectivity. Consequently, one enantiomer (the eutomer) typically possesses the desired therapeutic activity, while the other (the distomer) may be inactive, less active, or even contribute to off-target effects and toxicity.[5] Therefore, the use of enantiomerically pure building blocks like the (S)-enantiomer is a critical aspect of modern, precision-focused drug discovery. It allows for a more accurate understanding of structure-activity relationships (SAR) and minimizes the potential for unforeseen biological consequences arising from the presence of an undesired stereoisomer.[5]

Chapter 2: (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine as a Superior Bioisostere

The strategic deployment of (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine as a bioisostere often involves the replacement of a piperidine or cyclohexane moiety. This substitution can lead to significant improvements in a compound's ADME profile, addressing common challenges encountered during lead optimization.

Advantages over Piperidine and Cyclohexane:

-

Reduced Metabolic Liability: The piperidine ring, particularly the carbons alpha to the nitrogen, can be susceptible to metabolic oxidation.[4] The introduction of the oxygen atom in the THP ring can block this metabolic pathway, leading to increased metabolic stability and a longer half-life.

-

Modulation of Physicochemical Properties: The ether oxygen in the THP ring imparts a greater degree of polarity compared to the all-carbon framework of cyclohexane. This can lead to improved aqueous solubility, a critical factor for oral bioavailability. Furthermore, the THP moiety generally has a lower lipophilicity (LogP) than a corresponding cyclohexane ring, which can be advantageous for optimizing the overall lipophilic profile of a drug candidate to fall within the "drug-like" chemical space.

-

Enhanced Target Engagement: The oxygen atom of the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein that is not possible with a cyclohexane ring. This can lead to increased binding affinity and potency.

Illustrative Case Study: A Hypothetical Kinase Inhibitor Program

To demonstrate the practical impact of this bioisosteric replacement, let us consider a hypothetical kinase inhibitor program. The initial lead compound, Compound A , contains a piperidine moiety and exhibits good potency but suffers from poor metabolic stability and low aqueous solubility.

Compound A (Piperidine-containing Lead)

-

Kinase X IC50: 25 nM

-

Human Liver Microsomal Stability (t½): 15 min

-

Aqueous Solubility (pH 7.4): 10 µM

By replacing the piperidine ring with (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine, we generate Compound B .

Compound B (THP-containing Analog)

-

Kinase X IC50: 30 nM

-

Human Liver Microsomal Stability (t½): > 60 min

-

Aqueous Solubility (pH 7.4): 50 µM

In this example, the bioisosteric replacement resulted in a significant improvement in metabolic stability and a five-fold increase in aqueous solubility, with only a marginal change in potency. This highlights the power of this strategy to address key developability issues without compromising the desired pharmacological activity.

Chapter 3: Synthetic Strategies and Practical Implementation

The successful application of (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine in a drug discovery program hinges on the availability of robust and scalable synthetic routes. A common and effective method for the enantioselective synthesis of this building block is through the asymmetric reductive amination of tetrahydro-4H-pyran-4-one.

Protocol 3.1: Enantioselective Synthesis of (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine

This protocol is a representative example and may require optimization based on specific laboratory conditions and available reagents.

Step 1: Imine Formation

-

To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add a chiral amine, for example, (S)-α-methylbenzylamine (1.1 eq).

-

Add a dehydrating agent, such as magnesium sulfate or molecular sieves, to the reaction mixture.

-

Stir the mixture at room temperature for 4-6 hours to facilitate the formation of the chiral imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 2: Diastereoselective Reduction

-

Cool the reaction mixture containing the in-situ generated chiral imine to 0 °C.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), in portions. The choice of reducing agent can influence the diastereoselectivity of the reaction.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

Step 3: Deprotection

-

Once the reduction is complete, quench the reaction by the slow addition of water.

-

Acidify the mixture with aqueous HCl to a pH of ~2.

-

Extract the aqueous layer with an organic solvent like dichloromethane to remove the chiral auxiliary.

-

Basify the aqueous layer with aqueous NaOH to a pH of ~12 and extract with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine.

-

The product can be further purified by distillation or chromatography to achieve high enantiomeric excess.

Caption: Synthetic workflow for (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine.

Protocol 3.2: Incorporation into a Lead Scaffold via Amide Coupling

Once synthesized, (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine can be readily incorporated into a lead molecule through standard amide bond formation reactions.

-

To a solution of the carboxylic acid-containing lead molecule (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane, add a coupling agent like HATU (1.1 eq) or EDC/HOBt (1.1 eq each).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the mixture.

-

Stir the reaction at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine (1.2 eq) in the same solvent to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 4-16 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, perform an aqueous workup, typically by washing with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide-coupled product.

Caption: General workflow for amide bond formation.

Chapter 4: Future Perspectives and Broader Applications

The utility of (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine extends beyond a simple bioisosteric replacement for piperidine or cyclohexane. As the drive towards exploring novel and three-dimensional chemical space continues, this building block and its derivatives offer exciting opportunities for the design of next-generation therapeutics. Its rigid, non-planar structure can be used to orient substituents in specific vectors, enabling a more precise probing of target binding pockets. Furthermore, the inherent chirality and the presence of both hydrogen bond donor and acceptor functionalities make it an attractive scaffold for the development of new pharmacophores. As synthetic methodologies for chiral amines become more sophisticated and efficient, the accessibility and application of (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine in drug discovery are poised to expand significantly.

Conclusion

(S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine is a powerful and versatile building block in the medicinal chemist's toolkit. Its strategic application as a bioisostere for more metabolically labile or lipophilic moieties can profoundly improve the ADME properties and overall developability of drug candidates. The inherent chirality of this molecule underscores the importance of stereochemical control in modern drug design, enabling more precise target engagement and a deeper understanding of structure-activity relationships. By integrating this building block into lead optimization strategies, researchers can more effectively navigate the complex challenges of drug discovery and accelerate the development of safer and more effective medicines.

References

- Chiralpedia. (2025, October 3). Part 9: Stereochemistry in Drug Discovery and Development.

- The significance of chirality in contemporary drug discovery-a mini review. (2024, October 22). RSC Publishing.

- ACS Pharmacology & Translational Science. (2025, August 24). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling.

- Boyko, Y. D. (n.d.). a) Different modalities of piperidine-containing drugs and drug candidates.

- Chang, C.-F., Flaxman, H. A., & Woo, C. (2021, May 20). Enantioselective Synthesis and Biological Evaluation of Sanglifehrin A and B and Analogs.

- Kammerer, C. (n.d.). Exploring the Intricacies of Chiral Chemistry in Drug Discovery. Longdom Publishing.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.

- Stereochemistry And Its Role In Drug Design. (2025, August 6).

- The Significance of Chirality in Drug Design and Development. (n.d.). PMC.

- Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (n.d.). MDPI.

- Sharma, et al. (2025, May 5). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.

- A Comparative Safety Analysis of Piperidine Analogs for Drug Development. (n.d.). Benchchem.

- Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. (2025, October 19).

- Bromhead, L. J., Norman, A. R., Snowden, K. C., Janssen, B. J., & McErlean, C. S. P. (2018, August 1). Enantioselective total synthesis and biological evaluation of (-)-solanacol. Organic & Biomolecular Chemistry.

- Analogues of Piperidine for Drug Design. (n.d.). Enamine.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Piperazine Bioisosteres for Drug Design. (n.d.). Enamine.

- Application of Bioisosteres in Drug Design. (2012, May 7).

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.

- Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. (n.d.). PubMed.

- Meanwell, N. A., & Loiseleur, O. (2022, September 14). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.

- Duque, M. D., Camps, P., Profire, L., Montaner, S., Vázquez, S., Sureda, F. X., Mallol, J., López-Querol, M., Naesens, L., De Clercq, E., Prathalingam, S. R., & Kelly, J. M. (2009). Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. Bioorganic & Medicinal Chemistry, 17(9), 3198–3206.

- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)

Sources

- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ctppc.org [ctppc.org]

- 3. mdpi.com [mdpi.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 6. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine, a key building block in modern medicinal chemistry. In the absence of extensive published quantitative data, this document establishes a predicted solubility profile based on first principles of physical organic chemistry, analyzing the molecule's structural components and their inherent physicochemical properties. More critically, this guide serves as a practical handbook for researchers, offering detailed, field-proven experimental protocols for the accurate determination of both kinetic and thermodynamic solubility. These methodologies are designed to equip drug development professionals with the necessary tools to generate reliable data crucial for formulation, process chemistry, and pharmacokinetic studies.

Introduction: The Critical Role of Solubility in Drug Development

(S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine is a chiral amine incorporating a tetrahydropyran (THP) moiety. The THP ring is a prevalent structural motif in contemporary drug design, often used as a metabolically stable, hydrophilic replacement for aromatic or other cyclic systems. The primary amine provides a crucial handle for synthetic elaboration and is a key determinant of the molecule's physicochemical properties.

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, with poor aqueous solubility being a primary cause of compound attrition.[1][2] Solubility is a fundamental parameter that dictates a drug's absorption, distribution, and ultimately, its bioavailability and therapeutic efficacy.[3][4] An understanding of a compound's solubility in various organic solvents is equally critical for:

-

Synthetic Route Optimization: Selecting appropriate solvents for reactions, work-up, and purification.

-

Crystallization and Polymorph Screening: Controlling the solid-state form of an active pharmaceutical ingredient (API), which impacts stability and dissolution.

-

Formulation Development: Designing stable and effective dosage forms, from simple solutions for preclinical studies to complex oral or parenteral formulations.[5]

This guide will first deconstruct the molecular features of (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine to predict its behavior in different solvent classes and then provide robust protocols for its experimental determination.

Molecular Structure Analysis and Predicted Solubility

The solubility of a molecule is governed by the interplay of its functional groups and overall structure with the solvent. The principle of "like dissolves like" provides a foundational framework for these predictions.[6]

(S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine possesses a distinct combination of polar and non-polar features:

-

Primary Amine (-NH₂): This is the dominant polar, hydrophilic group. As a primary amine, it has two N-H bonds, enabling it to act as a strong hydrogen bond donor. The nitrogen's lone pair of electrons also makes it a potent hydrogen bond acceptor.[7][8][9] This group imparts basicity and is expected to interact favorably with polar and protic solvents.

-

Tetrahydropyran Ring: This cyclic ether contributes moderately to the molecule's polarity. The ether oxygen contains two lone pairs and can act as a hydrogen bond acceptor.[10] However, the six-membered aliphatic ring itself is non-polar (lipophilic).

-

Ethyl Linker and Chiral Center: The aliphatic backbone is non-polar and contributes to the molecule's lipophilicity.

Predicted Solubility Profile:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): High solubility is anticipated. These solvents can engage in extensive hydrogen bonding with both the primary amine (as donor and acceptor) and the ether oxygen (as acceptor).[11][12]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected. These solvents can accept hydrogen bonds from the amine N-H groups and engage in strong dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Low to moderate solubility is predicted. The non-polar tetrahydropyran ring and ethyl chain will favor interaction with these solvents, but the highly polar primary amine group will significantly limit overall solubility.

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Moderate solubility is likely. While DCM is a relatively polar aprotic solvent, some sources note that primary amines can have incompatibilities with chloroform.[9] Experimental verification is particularly important for this class.

Experimental Determination of Solubility: A Validated Approach

Accurate solubility data is obtained experimentally. It is crucial to distinguish between two key measurements: kinetic solubility and thermodynamic solubility .

-

Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a stock solution (typically DMSO) added to an aqueous or organic buffer. It is a high-throughput measurement of how readily a compound stays in solution under non-equilibrium conditions and is highly sensitive to the experimental protocol.[13][14]

-

Thermodynamic (or Equilibrium) Solubility: This is the true measure of solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent at equilibrium with an excess of the solid material.[15][16] It is the gold standard for biopharmaceutical and formulation studies.

The following diagram outlines the comprehensive workflow for determining the solubility profile.

Caption: Overall workflow for solubility profile determination.

Protocol: High-Throughput Kinetic Solubility Measurement

This method is designed for rapid screening and relies on detecting the precipitation of the compound when a concentrated DMSO stock is diluted into the target solvent.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine in 100% DMSO.

-

Plate Preparation: In a 96-well microplate, add the target organic solvents to different wells (e.g., 198 µL per well).

-

Compound Addition: Using a liquid handler or multichannel pipette, add 2 µL of the 10 mM DMSO stock solution to each well. This creates a 1:100 dilution, resulting in a final concentration of 100 µM with 1% DMSO.

-

Incubation and Measurement: Immediately place the plate into a plate-based nephelometer or turbidimeter. Measure the light scattering at time zero and then at regular intervals (e.g., every 10 minutes) for 1-2 hours at a constant temperature (e.g., 25°C).

-

Data Analysis: The kinetic solubility is defined as the concentration at which significant precipitation (a sharp increase in nephelometry signal) is observed. Wells showing no increase in signal indicate the compound is soluble at 100 µM under these conditions.

Causality: This assay mimics the conditions of many high-throughput biological screens where compounds are introduced from DMSO stocks. It quickly identifies compounds that may precipitate in assays, leading to false negatives or positives.[4]

Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

This is the definitive method for determining thermodynamic solubility and is essential for regulatory filings and in-depth formulation work.[16]

Caption: Step-by-step workflow for the Shake-Flask method.

Methodology:

-

Preparation: Add an excess amount of solid (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine (e.g., 5-10 mg) to a glass vial containing a known volume (e.g., 1-2 mL) of the desired organic solvent. Ensure the amount added is more than can be visually dissolved.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is best practice to confirm the equilibration time by measuring the concentration at several time points (e.g., 24, 48, 72 hours) until the value remains constant.[15]

-

Phase Separation: After equilibration, allow the vials to stand to let the solid settle. To ensure complete removal of undissolved solid, centrifuge the samples at high speed (e.g., >10,000 g) for 15-20 minutes. Alternatively, filter the suspension through a solvent-compatible 0.22 µm syringe filter.

-

Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of a pre-established calibration curve.

-

Analysis: Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: The resulting concentration is the thermodynamic solubility, typically reported in mg/mL or µg/mL.

Causality: By ensuring the solution is in equilibrium with the solid phase, this method provides the true saturation solubility. This value is thermodynamically defined and is critical for developing stable formulations and predicting in vivo dissolution.[15]

Data Presentation

All experimentally determined solubility data should be summarized in a clear, tabular format for easy comparison and interpretation.

| Solvent Class | Solvent | Temperature (°C) | Kinetic Solubility (µM) | Thermodynamic Solubility (mg/mL) |

| Polar Protic | Methanol | 25 | ||

| Ethanol | 25 | |||

| Polar Aprotic | Acetonitrile | 25 | ||

| DMSO | 25 | |||

| Non-Polar | Toluene | 25 | ||

| Heptane | 25 | |||

| Chlorinated | Dichloromethane | 25 |

Conclusion and Forward Look

This guide establishes a theoretically predicted solubility profile for (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine, anticipating high solubility in polar organic solvents and lower solubility in non-polar media. However, theoretical predictions must be substantiated by empirical data. The detailed protocols provided herein for both high-throughput kinetic and definitive equilibrium solubility measurements offer a robust framework for generating the high-quality data required by researchers, scientists, and drug development professionals. The resulting solubility profile will be instrumental in guiding synthetic chemistry, enabling rational formulation design, and ultimately, accelerating the development of new therapeutics derived from this valuable chemical scaffold.

References

-

askIITians. (2025, March 4). Why are amines soluble in nature? Retrieved from [Link]

-

Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions. Retrieved from [Link]

-

Istrate, O., & Mircioiu, C. (2020, May 11). The Importance of Solubility for New Drug Molecules. IntechOpen. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

-

Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Physical Properties of Amines. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

A-Level Chemistry. (n.d.). Structure and Properties of Amines. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Solubility - Concept. Retrieved from [Link]

-

Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (2013, Feb 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Purdue University. (n.d.). Solubility. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

-

Al-Sabbagh, N., & Ghafor, W. (2026, January 5). Kinetic solubility: Experimental and machine-learning modeling perspectives. Request PDF. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

-

NextLeap.AI. (2025, November 28). Physical Properties of Amines | Class 12 Chemistry. YouTube. Retrieved from [Link]

-

Llinàs, A., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19742. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine. Retrieved from [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. quora.com [quora.com]

- 7. Why are amines soluble in nature? - askIITians [askiitians.com]

- 8. Video: Physical Properties of Amines [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Amine - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

An In-Depth Technical Guide on the LogP and Physicochemical Properties of Pyran-Containing Chiral Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilicity, quantified by the partition coefficient (LogP), is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][][4] This technical guide provides a comprehensive exploration of the LogP and other key physicochemical properties of pyran-containing chiral amines. The pyran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer properties.[5][6][7][8] The introduction of chiral amine functionalities to this scaffold introduces stereochemical complexity that can significantly impact drug-target interactions and overall pharmacological outcomes.[9][10][11] This guide will delve into the synthesis of these molecules, detail experimental and in silico methods for LogP determination, and discuss the interplay between stereochemistry and physicochemical properties.

Introduction: The Significance of Pyran-Containing Chiral Amines in Medicinal Chemistry

The pyran ring is a six-membered heterocyclic ether that is a core component of many biologically active compounds.[5][6][7] Its derivatives are known to exhibit diverse pharmacological activities.[5][6][7][12] When combined with a chiral amine, the resulting molecule gains a three-dimensional complexity that is crucial for specific interactions with biological targets like enzymes and receptors, which are themselves chiral.[13][14][15]

Lipophilicity is a key determinant of a drug's behavior in the body.[][4][16] A molecule's LogP value, the logarithm of its partition coefficient between an organic and an aqueous phase (typically octanol and water), provides a quantitative measure of this property.[16][17] An optimal LogP range, generally considered to be between 0 and 3, is often sought to achieve a balance between aqueous solubility and membrane permeability, which is essential for good bioavailability.[1]

The interplay of key physicochemical properties is visually represented in the following diagram:

Caption: Generalized Synthetic Workflow for Pyran-Containing Chiral Amines.

Experimental Determination of LogP

The accurate experimental determination of LogP is crucial for validating in silico predictions and for building robust structure-activity relationships (SAR). The shake-flask method is considered the "gold standard" for LogP measurement. [18]

Shake-Flask Method: A Step-by-Step Protocol

The shake-flask method directly measures the partition coefficient of a compound between n-octanol and water. [17][18] Protocol:

-

Preparation of Phases:

-

Saturate n-octanol with water by shaking equal volumes of the two solvents together for 24 hours, then allowing them to separate.

-

Similarly, saturate water with n-octanol. For ionizable compounds, use a buffer of the desired pH (e.g., pH 7.4 for physiological relevance) as the aqueous phase. [19]

-

-

Sample Preparation:

-

Dissolve a known amount of the pyran-containing chiral amine in the pre-saturated n-octanol or aqueous phase. The initial concentration should be accurately determined.

-

-

Partitioning:

-

Combine the solution from step 2 with a known volume of the other pre-saturated phase in a flask.

-

Shake the flask vigorously for a set period (e.g., 1-24 hours) to allow the compound to reach equilibrium between the two phases. [18]

-

-

Phase Separation:

-

Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

-

Concentration Analysis:

-

Calculation of LogP:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

-

Data Presentation: Example LogP Values

The following table provides hypothetical LogP values for a series of pyran-containing chiral amines to illustrate how structural modifications can influence lipophilicity.

| Compound ID | R1-Substituent | R2-Substituent | Experimental LogP |

| PCA-001 | H | CH3 | 2.1 |

| PCA-002 | Cl | CH3 | 2.8 |

| PCA-003 | OCH3 | CH3 | 1.9 |

| PCA-004 | H | (CH2)2CH3 | 3.0 |

In Silico Prediction of LogP

While experimental determination of LogP is highly accurate, it can be time-consuming and resource-intensive. [18]In silico methods provide a rapid and cost-effective way to estimate LogP, which is particularly useful in the early stages of drug discovery for virtual screening and lead optimization. [20][21] Various computational approaches are available for LogP prediction, ranging from fragment-based methods to more complex quantitative structure-property relationship (QSPR) models. [22][23]

-

Fragment-based methods: These methods calculate LogP by summing the contributions of individual atoms or molecular fragments.

-

Property-based methods: These approaches use molecular properties like polarizability and atomic charges to predict LogP. [22]* Machine learning models: Techniques such as support vector machines and neural networks can be trained on large datasets of experimentally determined LogP values to build predictive models. [20][21][23] Several free online platforms, such as SwissADME and Molinspiration, offer tools for in silico LogP prediction. [24] Workflow for In Silico LogP Prediction:

Caption: In Silico LogP Prediction Workflow.

The Influence of Chirality on Physicochemical Properties

Enantiomers of a chiral molecule have identical physical properties in an achiral environment, including boiling point, melting point, and solubility. [13][15][25][26]However, their interactions with other chiral molecules, such as biological macromolecules, can differ significantly. [13][14] While the LogP values of enantiomers are identical, the introduction of a chiral center can influence the overall physicochemical properties of a molecule compared to its achiral analogue. The specific three-dimensional arrangement of atoms in a chiral molecule can affect its conformation, intramolecular hydrogen bonding potential, and overall polarity, which in turn can have subtle effects on properties like solubility and crystal packing.

Diastereomers, which are stereoisomers that are not mirror images, can have different physical properties, including LogP values. [25]This is because the relative arrangement of the chiral centers can lead to different overall molecular shapes and polarities.

Conclusion

The LogP and other physicochemical properties of pyran-containing chiral amines are critical parameters that govern their potential as drug candidates. A thorough understanding of how to synthesize these molecules and how to accurately determine and predict their lipophilicity is essential for medicinal chemists. This guide has provided an in-depth overview of these topics, from synthetic strategies to experimental and computational methods for LogP determination. By carefully considering the interplay between chemical structure, stereochemistry, and physicochemical properties, researchers can more effectively design and develop novel therapeutics based on the versatile pyran scaffold.

References

- The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances.

- Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.

- The value of pyrans as anticancer scaffolds in medicinal chemistry. SciSpace.

- The influence of lipophilicity in drug discovery and design.

- Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Preprints.org.

- Lipophilicity of Drug. BOC Sciences.

- The influence of lipophilicity in drug discovery and design. PubMed.

- In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression. PubMed.

- The Versatile Scaffold: Dihydro-2H-pyran-3(4H)-one in Medicinal Chemistry. Benchchem.

- Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Comparative analysis of machine learning techniques for the prediction of logP. Scilit.

- Enantioselective synthesis of substituted pyrans via amine-catalyzed Michael addition and subsequent enolization/cyclisation.

- The Significance of Chirality in Drug Design and Development. PMC.

- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)

- Novel Methods for the Prediction of logP, pKa, and logD.

- In silico Evaluation of logD7.4 and Comparison with Other Prediction Methods. MDPI.

- Physical properties and enantiomeric composition.

- How come the chirality affects the molecule drastically when the structure remains mostly the same? Quora.

- Current Developments in the Pyran-Based Analogues as Anticancer Agents. Bentham Science.

- Some pyran-containing pharmaceutical drug scaffolds.

- Synthesis of chiral pyran derivatives 267 catalyzed by piperidine-based...

- In silico calculations of LogP and LogS using free online pl

- Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar.

- Synthesis Of Pyrans And Chiral Amines Via Nucleophilic Addition Reaction Of Alkylidenecyclopropanes. Globe Thesis.

- Chirality in Organic and Mineral Systems: A Review of Reactivity and Alteration Processes Relevant to Prebiotic Chemistry and Life Detection Missions. MDPI.

- LogP/D. Cambridge MedChem Consulting.

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.

- Synthesis of Pyran and Pyranone N

- Fundamentals of Chirality. Chemistry LibreTexts.

- The Essential Role of Chiral Amines in Drug Discovery and Development. NINGBO INNO PHARMCHEM CO.,LTD..

- The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing.

- Exploring the Intricacies of Chiral Chemistry in Drug Discovery. Longdom Publishing.

- Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst.

- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz

- Planar Chiral Cyclic Amine and Its Derivatives: Synthesis and Stereochemical Behavior.

- An overview of structure-based activity outcomes of pyran deriv

- Chiral anthranilic pyrrolidine as custom-made amine catalyst for enantioselective Michael reaction of nitroalkenes with carbonyl compounds.

- Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PubMed Central.

- The structures of some biologically active molecules with 4 H -pyran cores.

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. researchgate.net [researchgate.net]

- 4. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. benthamscience.com [benthamscience.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 11. longdom.org [longdom.org]

- 12. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. quora.com [quora.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. omicsonline.org [omicsonline.org]

- 17. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scilit.com [scilit.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. (PDF) In silico Evaluation of logD7.4 and Comparison with Other Prediction Methods [academia.edu]

- 24. youtube.com [youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. Chirality in Organic and Mineral Systems: A Review of Reactivity and Alteration Processes Relevant to Prebiotic Chemistry and Life Detection Missions [mdpi.com]

Application Note: A Robust Diastereoselective Protocol for the Synthesis of (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine

Abstract

This application note provides a comprehensive, field-proven guide for the asymmetric synthesis of (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine, a valuable chiral building block in contemporary drug discovery. The described methodology leverages a diastereoselective reductive amination strategy, employing a recoverable chiral auxiliary. We detail a three-stage process: the initial coupling of 1-(Tetrahydro-2H-pyran-4-yl)ethanone with (S)-(-)-1-phenylethanamine, the chromatographic separation of the resulting diastereomeric amines, and the final hydrogenolytic cleavage of the auxiliary to yield the target enantiopure amine. This guide emphasizes the mechanistic rationale behind reagent selection and procedural steps, offering researchers a reliable and scalable protocol for accessing this important chiral synthon.

Introduction and Strategic Overview

Chiral amines are ubiquitous structural motifs in a vast number of pharmaceuticals and bioactive molecules. The precise control of stereochemistry is critical, as different enantiomers often exhibit vastly different pharmacological and toxicological profiles. (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine, incorporating the favorable tetrahydropyran (THP) moiety for improved pharmacokinetic properties, represents a key intermediate for complex molecule synthesis[1].

Direct asymmetric reductive amination of the parent ketone is an option but can require specialized catalysts and high-pressure equipment[2]. A more accessible and highly reliable alternative is the use of a chiral auxiliary.[3][4] This strategy, outlined below, converts the challenging task of enantioselective synthesis into a more straightforward separation of diastereomers, which possess distinct physical properties.

Our protocol follows a robust three-step sequence:

-

Diastereoselective Reductive Amination: The prochiral ketone, 1-(Tetrahydro-2H-pyran-4-yl)ethanone, is reacted with the chiral amine auxiliary, (S)-(-)-1-phenylethanamine. The intermediate iminium ion is reduced in situ by sodium triacetoxyborohydride (STAB) to form a mixture of two diastereomers.

-

Chromatographic Separation: The diastereomeric secondary amines are separated using standard silica gel flash chromatography.

-

Auxiliary Cleavage: The chiral auxiliary is removed from the desired diastereomer via catalytic hydrogenolysis to release the target primary amine, (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine, and regenerate the auxiliary (as ethylbenzene).

This approach provides excellent stereochemical control and is amenable to standard laboratory infrastructure.

Mechanistic Principles and Rationale

A thorough understanding of the underlying chemical principles is paramount for successful execution and troubleshooting.

The Reductive Amination Reaction

Reductive amination is a cornerstone of amine synthesis, proceeding through the condensation of a carbonyl compound and an amine to form an imine (or its protonated form, the iminium ion), which is then reduced.[5][6]

-

Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the ketone, followed by dehydration to form an iminium ion. This step is catalyzed by mild acid.[5][7] In this protocol, acetic acid serves this catalytic role, protonating the carbonyl to increase its electrophilicity and facilitating the dehydration step.[8]

-

The Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB) While stronger hydrides like NaBH₄ could be used, they readily reduce the starting ketone, leading to unwanted alcohol byproducts. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for its remarkable selectivity.[9][10] The electron-withdrawing acetoxy groups attenuate the hydride's reactivity, making it slow to react with ketones but highly reactive toward the protonated iminium ion intermediate. This selectivity allows for a convenient one-pot procedure where the ketone, amine, acid, and reducing agent are all present simultaneously.

Caption: Reductive amination of a ketone with a chiral amine.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of Diastereomeric (S,S)- and (R,S)-N-(1-(Tetrahydro-2H-pyran-4-yl)ethyl)-1-phenylethanamine

This protocol details the one-pot reductive amination procedure.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 1-(Tetrahydro-2H-pyran-4-yl)ethanone | 128.17 | 10.0 | 1.0 | 1.28 g |

| (S)-(-)-1-Phenylethanamine | 121.18 | 10.5 | 1.05 | 1.27 g (1.32 mL) |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 15.0 | 1.5 | 3.18 g |

| Glacial Acetic Acid | 60.05 | 11.0 | 1.1 | 0.66 g (0.63 mL) |

| Dichloromethane (DCM), anhydrous | - | - | - | 50 mL |

| Saturated aq. NaHCO₃ | - | - | - | ~50 mL |

| Anhydrous MgSO₄ | - | - | - | As needed |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(Tetrahydro-2H-pyran-4-yl)ethanone (1.28 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL).

-

Add (S)-(-)-1-phenylethanamine (1.32 mL, 10.5 mmol) followed by glacial acetic acid (0.63 mL, 11.0 mmol).

-

Stir the solution at room temperature for 30 minutes to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the mixture in portions over 5-10 minutes. Note: The reaction is exothermic and may bubble slightly.

-

Stir the reaction mixture at room temperature under a nitrogen or argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 3-5 hours.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (~50 mL) until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a mixture of diastereomers. The crude product can be used directly in the next step.

Protocol 2: Separation of Diastereomers

Diastereomers have different physical properties and can be separated by standard column chromatography.[11][12]

Procedure:

-

Prepare a silica gel slurry in the chosen eluent (e.g., 10-15% ethyl acetate in hexanes - optimize by TLC). Pack a glass column appropriately for the scale (e.g., for ~2.5 g crude, a 40 mm diameter column is suitable).

-

Dissolve the crude amine mixture in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Dry the silica-adsorbed sample and carefully load it onto the top of the packed column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC, staining with potassium permanganate or ninhydrin to visualize the amine spots. The two diastereomers should have different Rf values.

-

Combine the pure fractions for each diastereomer separately and concentrate under reduced pressure to yield the isolated diastereomers, typically as clear oils. Characterize each by NMR to confirm structure and purity before proceeding.

Protocol 3: Cleavage of the Chiral Auxiliary via Hydrogenolysis

This step removes the 1-phenylethyl group to yield the final target amine.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| Isolated (S,S)-Diastereomer | 233.35 | 5.0 | 1.0 | 1.17 g |

| Palladium on Carbon (10 wt. %) | - | - | ~10% w/w | ~120 mg |

| Methanol or Ethanol | - | - | - | 30 mL |

| Hydrogen (H₂) gas | 2.02 | Excess | - | Balloon pressure |

Procedure:

-

Dissolve the desired (S,S)-diastereomer (1.17 g, 5.0 mmol) in methanol or ethanol (30 mL) in a suitable hydrogenation flask.

-

Carefully add the 10% Palladium on Carbon catalyst (120 mg) under an inert atmosphere. Caution: Pd/C can be pyrophoric.

-

Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

-

Stir the reaction vigorously under a positive pressure of hydrogen (balloon) at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed (typically 12-24 hours).

-

Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with methanol (2 x 10 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield the crude (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine. Further purification by distillation or crystallization may be performed if necessary.

Workflow Visualization and Data Summary

Caption: Workflow for the synthesis of the target chiral amine.

Expected Results Summary

| Step | Transformation | Typical Yield | Key Considerations |

| 1. Reductive Amination | Ketone to diastereomeric amines | 85-95% (crude) | Ensure anhydrous conditions; add STAB portion-wise. |

| 2. Separation | Mixture to isolated diastereomers | 40-45% per isomer | Careful chromatography is crucial for purity. |

| 3. Hydrogenolysis | Auxiliary cleavage to final product | >90% | Ensure complete removal of catalyst. |

Conclusion

This application note outlines a reliable and scalable diastereoselective synthesis of (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine. By employing a chiral auxiliary strategy coupled with a selective reductive amination using sodium triacetoxyborohydride, this protocol provides a practical solution for obtaining this valuable chiral building block without the need for specialized asymmetric catalysts. The detailed, step-by-step procedures and mechanistic insights are intended to empower researchers in drug development and organic synthesis to confidently produce this and related chiral amines.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. Retrieved from [Link]

-

Barman, D., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Molecules, 27(16), 5293. [Link]

-

Organic Reactions. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]

- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.

-

Wang, D., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2247–2254. [Link]

-

Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials. Wiley-VCH. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, October 2). How to separate two diastereomeric amines? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

-

Harada, N., et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(12), 1683. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

The Organic Chem Lab. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]

-

Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. Retrieved from [Link]

-

Azam, F., & Adler, M. J. (2020). 1-Hydrosilatrane. Organic Syntheses, 97, 303-321. Retrieved from [Link]

-

University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

-

All about drugs. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products [Video]. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved from [Link]

-

Reddit. (2026, January 26). Help with Reductive Amination. r/chemhelp. Retrieved from [Link]

-

Brainly. (2024, January 25). What is the role of acetic acid in the reductive amination experiment? Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brainly.com [brainly.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Enantioselective Preparation of Chiral Sulfonamides from (S)-1-(Tetrahydro-2H-pyran-4-yl)ethanamine

This Application Note provides a comprehensive technical guide for the preparation of chiral sulfonamides from (S)-1-(Tetrahydro-2H-pyran-4-yl)ethanamine . It is designed for medicinal chemists and process development scientists requiring high-fidelity protocols that preserve stereochemical integrity while maximizing yield.

Executive Summary

The (S)-1-(Tetrahydro-2H-pyran-4-yl)ethanamine scaffold (CAS: 1269754-98-4) is a privileged motif in modern drug discovery. The tetrahydropyran (THP) ring offers superior metabolic stability and improved aqueous solubility (lower LogP) compared to its carbocyclic analog, the cyclohexyl ring. When coupled with sulfonamides, this moiety serves as a potent pharmacophore in JAK inhibitors, kinase inhibitors, and GPCR modulators.

This guide details the N-sulfonylation of this chiral amine. Unlike amide coupling, sulfonylation is generally robust against racemization; however, the formation of bis-sulfonamides (N,N-disulfonylated side products) and the hydrolysis of sensitive sulfonyl chlorides remain critical challenges. We present two validated protocols: Method A (Anhydrous) for moisture-sensitive electrophiles and Method B (Schotten-Baumann) for robust, scalable synthesis.

Reaction Mechanism & Critical Control Points

The reaction proceeds via a nucleophilic attack of the primary amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of HCl.

Mechanistic Pathway[1][2][3][4]

-

Nucleophilic Attack: The lone pair of the (S)-amine attacks the sulfur center of the sulfonyl chloride (

). -

Transition State: Formation of a pentacoordinate sulfur intermediate.

-

Elimination: Loss of chloride ion (

) and deprotonation by the base (B) to restore the neutral sulfonamide.

Critical Control Points (CCPs)

-

CCP 1: Bis-sulfonylation: The resulting secondary sulfonamide is still nucleophilic (though less than the starting amine). Excess sulfonyl chloride or strong deprotonation can lead to the formation of

.-

Mitigation: Control stoichiometry (0.95 - 1.05 eq of Sulfonyl Chloride) and temperature.

-

-

CCP 2: Stereochemical Integrity: While the

-chiral center is not directly involved in the bond formation, highly basic conditions (e.g., NaH) could theoretically promote racemization via deprotonation if the-

Mitigation: Use mild organic bases (TEA, DIPEA) or inorganic carbonates.

-

Experimental Protocols

Method A: Anhydrous Conditions (DCM/TEA)

Best for: Moisture-sensitive sulfonyl chlorides and small-scale parallel synthesis.

Reagents:

-

(S)-1-(Tetrahydro-2H-pyran-4-yl)ethanamine (1.0 eq)[1][2][3]

-

Sulfonyl Chloride (

) (1.05 eq) -

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dichloromethane (DCM), Anhydrous (0.1 M concentration)

-

Optional: DMAP (0.1 eq) for sterically hindered substrates.

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with

. -

Dissolution: Dissolve (S)-1-(Tetrahydro-2H-pyran-4-yl)ethanamine (1.0 eq) and TEA (2.5 eq) in anhydrous DCM. Cool the mixture to 0 °C .

-

Addition: Dissolve the Sulfonyl Chloride (1.05 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Note: Slow addition at low temperature is crucial to prevent local high concentrations that favor bis-sulfonylation.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.

-

Workup:

-

Quench with water.[4]

-

Wash the organic layer with 1M HCl (to remove unreacted amine and TEA).

-

Wash with Sat.

(to remove hydrolyzed sulfonic acid). -

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexane/EtOAc) or Recrystallization.

Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Scale-up (>10g), robust sulfonyl chlorides, and cost-efficiency.

Reagents:

-

(S)-1-(Tetrahydro-2H-pyran-4-yl)ethanamine (1.0 eq)[1][2][3]

-

Sulfonyl Chloride (1.1 eq)

-

Sodium Carbonate (

) or Potassium Carbonate ( -

Solvent System: THF/Water (1:1) or DCM/Water (1:1)

Protocol:

-

Preparation: Dissolve the amine (1.0 eq) in THF (or DCM).

-

Base Solution: Dissolve

(2.0 eq) in water. Add this to the organic phase.[5][6] -

Addition: Cool the biphasic mixture to 0–5 °C . Add the Sulfonyl Chloride (1.1 eq) portion-wise (solid) or dropwise (if liquid/solution) over 20 minutes.

-

Reaction: Vigorously stir the biphasic mixture at RT for 4–12 hours.

-

Insight: Vigorous stirring is essential to increase the interfacial surface area for the reaction.

-

-

Workup:

-

Separate phases. Extract the aqueous layer with DCM or EtOAc.

-

Combine organics, wash with Brine, dry over

, and concentrate.

-

Method Comparison & Decision Matrix

| Feature | Method A (Anhydrous) | Method B (Schotten-Baumann) |

| Scope | Highly reactive or hydrolytically unstable sulfonyl chlorides. | Robust, standard sulfonyl chlorides. |

| Impurity Profile | Main impurity: Sulfonic acid (from hydrolysis if wet). | Main impurity: Unreacted chloride (if hydrolysis competes). |

| Scalability | Moderate (DCM handling limits). | Excellent (Green solvents, easy heat management). |

| Bis-sulfonylation | Higher risk (requires strict temp control). | Lower risk (biphasic system moderates rate). |

| Yield | Typically 85–95% | Typically 80–90% |

Troubleshooting & Optimization Workflow

The following diagram outlines the logical flow for selecting conditions and troubleshooting common issues during the synthesis.

Figure 1: Decision tree for protocol selection and troubleshooting common synthetic hurdles.

Quality Control & Stereochemical Verification

Although sulfonylation is non-racemizing, verifying the enantiomeric excess (ee) of the final product is mandatory for drug development applications.

-

Chiral HPLC Method:

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 70:30) with 0.1% Diethylamine.

-

Detection: UV at 254 nm.

-

Standard: Compare against the racemic sulfonamide (prepared from racemic amine) to identify enantiomer retention times.

-

Safety & Handling

-

(S)-1-(Tetrahydro-2H-pyran-4-yl)ethanamine: Irritant. Handle in a fume hood.

-

Sulfonyl Chlorides: Corrosive and lachrymators. React violently with water. Store under inert gas.

-

Dichloromethane (DCM): Volatile organic solvent. Avoid inhalation.

-

Waste Disposal: Aqueous layers from Method A contain triethylamine hydrochloride and should be treated as organic-contaminated aqueous waste.

References

-

Chemical Properties of (S)-1-(Tetrahydro-2H-pyran-4-yl)ethanamine

-

Source: Fluorochem Product Data.

-

-

General Protocol for Sulfonamide Synthesis (Schotten-Baumann)

- Source: Organic Chemistry Portal. "One-Pot Synthesis of Sulfonamides".

-

URL:[Link]

- Source: BenchChem Technical Notes.

-

Medicinal Chemistry of Tetrahydropyran Scaffolds

Sources

- 1. 1269754-98-4|(S)-1-(Tetrahydro-2H-pyran-4-yl)ethanamine|BLD Pharm [bldpharm.com]

- 2. eMolecules (S)-1-(TETRAHYDRO-2H-PYRAN-4-YL)ETHANAMINE | 1269754-98-4 | | Fisher Scientific [fishersci.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cbijournal.com [cbijournal.com]

- 6. Research Portal [researchdiscovery.drexel.edu]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

Preventing racemization of (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine during synthesis

Welcome to the technical support center for the synthesis of (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis of this chiral amine, with a primary focus on preventing racemization. Our goal is to equip you with the knowledge to optimize your synthetic route and ensure the highest possible enantiomeric purity of your final product.

Introduction: The Challenge of Stereochemical Integrity